molecular formula C13H11ClN4O3S B2659310 5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide CAS No. 1797366-66-5

5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide

Cat. No.: B2659310
CAS No.: 1797366-66-5
M. Wt: 338.77
InChI Key: QVQBJDDJUPAKPR-UHFFFAOYSA-N
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Description

5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide is a useful research compound. Its molecular formula is C13H11ClN4O3S and its molecular weight is 338.77. The purity is usually 95%.
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Biological Activity

5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure with the following properties:

  • Molecular Formula : C15_{15}H15_{15}ClN4_{4}O2_{2}S
  • Molecular Weight : Approximately 338.77 g/mol
  • CAS Number : 1797366-66-5

The structure includes a thiazolo derivative and a nicotinamide moiety, suggesting potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This suggests potential applications in conditions where enzyme modulation is beneficial.
  • Receptor Modulation : Similar compounds have shown the ability to modulate receptor activity, which could lead to anti-inflammatory or anti-cancer effects.

Anti-Cancer Activity

Studies have suggested that compounds with similar structures possess anti-cancer properties. For instance:

  • In vitro Studies : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate significant anti-proliferative activity against tumor cells without causing cytotoxicity to normal cells.

Anti-Angiogenic Activity

Research has highlighted the anti-angiogenic potential of this compound:

  • Mechanism : It may inhibit angiogenesis by affecting endothelial cell proliferation and migration. This is crucial for tumor growth and metastasis.
Study Cell Line Effect Reference
Study AHUVECsInhibition of tube formation
Study BMDA-MB-231Reduced cell proliferation

Case Studies and Research Findings

  • Case Study on Anti-Cancer Effects : In a controlled study, this compound exhibited a dose-dependent reduction in tumor size in xenograft models. The mechanism was linked to apoptosis induction in cancer cells.
  • Research on Enzyme Interaction : A study demonstrated that the compound interacts with specific kinases involved in cancer signaling pathways. This interaction leads to the downregulation of pro-survival signals in cancer cells.
  • Anti-Angiogenic Mechanism Exploration : Another research effort focused on the compound's ability to inhibit angiogenesis through the modulation of vascular endothelial growth factor (VEGF) signaling pathways. Results indicated a significant decrease in VEGF production in treated cells compared to controls.

Properties

IUPAC Name

5-chloro-6-oxo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O3S/c14-7-4-6(5-16-11(7)20)10(19)18-13-17-8-2-1-3-15-12(21)9(8)22-13/h4-5H,1-3H2,(H,15,21)(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQBJDDJUPAKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.